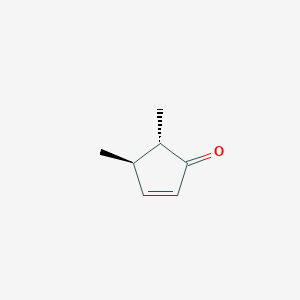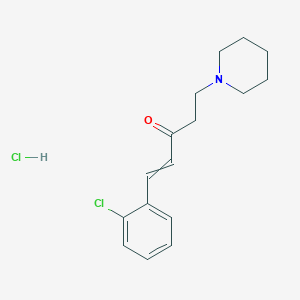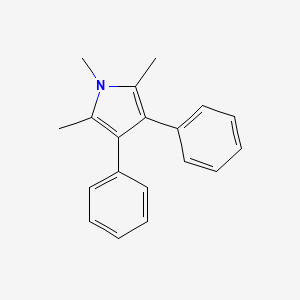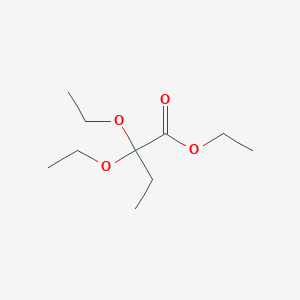
Butanoic acid, 2,2-diethoxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2,2-diethoxy-, ethyl ester is an organic compound with the molecular formula C8H16O4. It is a colorless liquid with a characteristic ester odor. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,2-diethoxy-, ethyl ester can be achieved through the esterification of butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a packed column reactor where butanoic acid and ethanol are fed continuously, and the ester product is collected at the bottom of the column. The reaction is catalyzed by a strong acid resin, and the temperature is maintained to optimize the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2,2-diethoxy-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: Butanol.
Transesterification: A different ester and ethanol.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2,2-diethoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and alcohols.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of butanoic acid, 2,2-diethoxy-, ethyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of butanoic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, ethyl ester: Similar in structure but lacks the diethoxy groups.
Butanoic acid, 2-methyl-, ethyl ester: Contains a methyl group instead of the diethoxy groups.
Butanoic acid, 2-hydroxy-, ethyl ester: Contains a hydroxy group instead of the diethoxy groups.
Uniqueness
Butanoic acid, 2,2-diethoxy-, ethyl ester is unique due to the presence of two diethoxy groups, which influence its reactivity and physical properties. These groups make it more hydrophobic and affect its solubility in various solvents compared to similar compounds.
Eigenschaften
CAS-Nummer |
34451-08-6 |
|---|---|
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
ethyl 2,2-diethoxybutanoate |
InChI |
InChI=1S/C10H20O4/c1-5-10(13-7-3,14-8-4)9(11)12-6-2/h5-8H2,1-4H3 |
InChI-Schlüssel |
UPEMEVFLSDWUCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


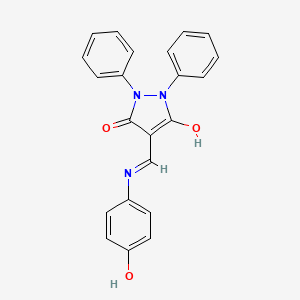
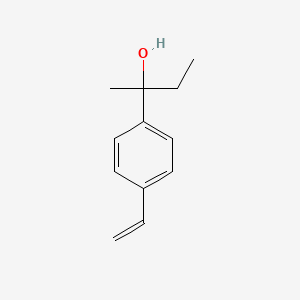
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
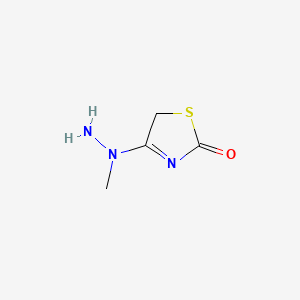

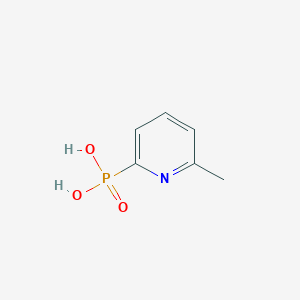
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
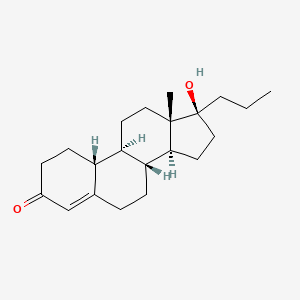
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)


